(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
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Overview
Description
The compound “(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are trivalent organoboron compounds with the general formula RB(OH)2, where R is an organic substituent . They are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H12BClO3 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a bromo, a chlorobenzyloxy, and a methyl group .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where boronic esters are converted into other functional groups. This process is not well developed, but this compound can be utilized in a radical approach to achieve this .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a widely used transition metal catalysed carbon–carbon bond forming reaction . This compound, being a boronic acid, can be used as a reagent in this process. The SM coupling is known for its mild and functional group tolerant reaction conditions .
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds. For example, it can be used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Hydroboration-Deboronation Strategy
This compound can be used in a hydroboration-deboronation strategy, which is a sequence for the formal hydrogenation of unactivated alkenes to alkanes .
Boron Neutron Capture Therapy (BNCT)
Although not directly mentioned in the search results, boronic acids, in general, have been used in Boron Neutron Capture Therapy (BNCT) . BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .
Material Science
This compound can also be used in material science research . Boronic acids are often used in the creation of new materials due to their unique properties .
Safety and Hazards
properties
IUPAC Name |
[3-bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYZLQGDWVHPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584500 |
Source
|
Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870778-83-9 |
Source
|
Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870778-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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